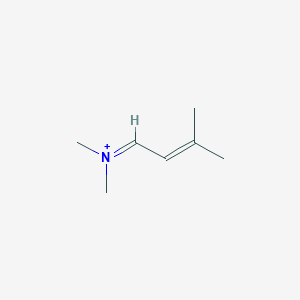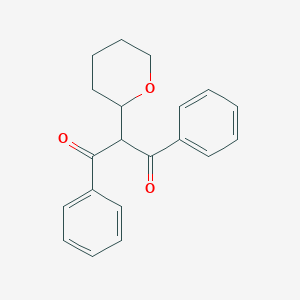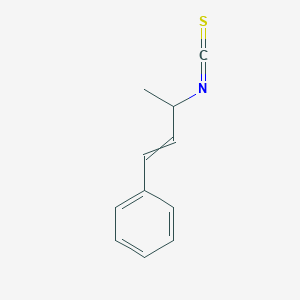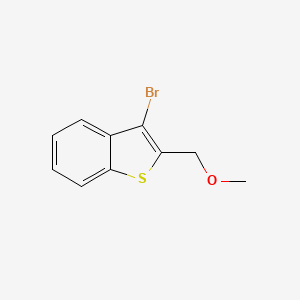
3-Bromo-2-(methoxymethyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-(methoxymethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the third position and a methoxymethyl group at the second position of the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methoxymethyl)-1-benzothiophene typically involves the bromination of 2-(methoxymethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually
Properties
CAS No. |
917867-70-0 |
|---|---|
Molecular Formula |
C10H9BrOS |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
3-bromo-2-(methoxymethyl)-1-benzothiophene |
InChI |
InChI=1S/C10H9BrOS/c1-12-6-9-10(11)7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3 |
InChI Key |
JGCTXEAOIBZJAK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C2=CC=CC=C2S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)
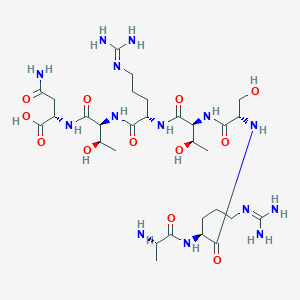
methanone](/img/structure/B14186855.png)
oxophosphanium](/img/structure/B14186866.png)
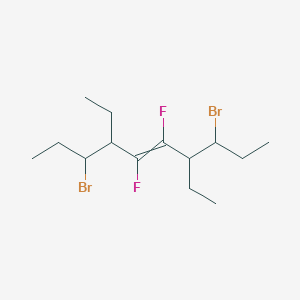
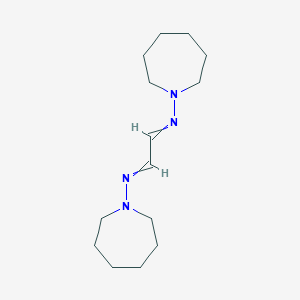
![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)
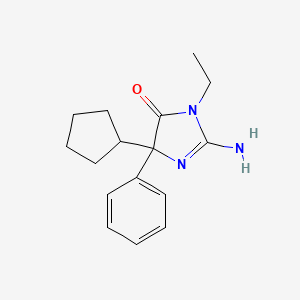
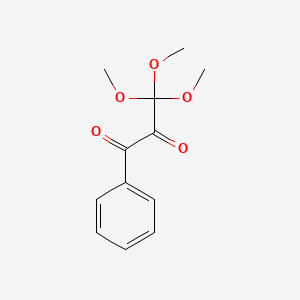
![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
